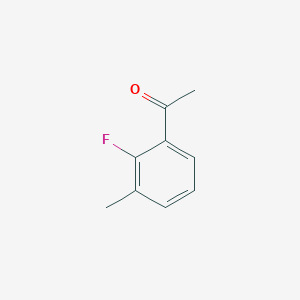

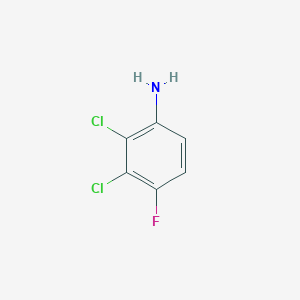

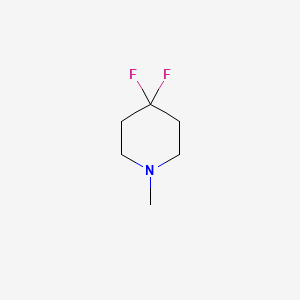

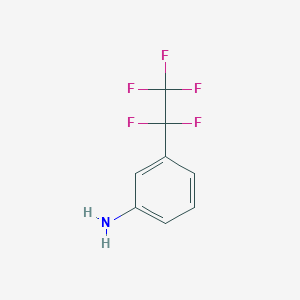

3-(1,1,2,2,2-Pentafluoroethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,1,2,2,2-Pentafluoroethyl)aniline is a fluorinated aniline derivative. Aniline itself is a fundamental structure in medicinal chemistry and material science, and its fluorinated derivatives often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The specific compound is not directly studied in the provided papers, but insights can be drawn from similar fluorinated anilines.

Synthesis Analysis

The synthesis of fluorinated anilines can be complex due to the reactivity of the fluorine atoms. Paper describes a copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation, which is a method that could potentially be adapted for the synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline. Although the paper focuses on the synthesis of 3,3-difluoro-2-oxindole derivatives, the initial steps involving the functionalization of an aniline ring are relevant.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is influenced by the electron-withdrawing effects of the fluorine atoms. In paper , the structural and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline were studied using spectroscopic methods and quantum chemical calculations. These studies provide insights into how the fluorine atoms affect the molecular geometry and electronic distribution, which would also be applicable to 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Chemical Reactions Analysis

Fluorinated anilines participate in various chemical reactions, often enhanced by the presence of fluorine. For instance, paper discusses the synthesis of isoxazoles and 1,3,5-triazines from trifluoromethyl-substituted anilines. The reactivity of the trifluoromethyl group under anionic conditions is highlighted, which could be relevant when considering the reactivity of the pentafluoroethyl group in 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are significantly different from those of non-fluorinated anilines. The presence of fluorine can affect boiling points, solubility, and stability. Paper explores the vibrational characteristics and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline, providing a comparative analysis with non-fluorinated aniline. Such studies are essential for understanding the impact of fluorination on aniline derivatives, which would extend to 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Aplicaciones Científicas De Investigación

Electrochemical CO2 Reduction

- A study by Talukdar et al. (2020) explored rhenium(I) fac-tricarbonyl complexes with pendent arylamine functionality, including anilines, as electrocatalysts for carbon dioxide (CO2) reduction. These catalysts showed high efficiency and turnover frequencies in converting CO2 to carbon monoxide, demonstrating the potential application of aniline derivatives in CO2 reduction processes (Talukdar et al., 2020).

Spectroscopic and Quantum Chemical Studies

- Anilines, such as trifluoromethyl)aniline, have been studied for their vibrational, structural, thermodynamic, and electronic properties. Arjunan et al. (2011) conducted extensive research on the vibrational and electronic properties of trifluoromethyl anilines, highlighting their significance in understanding molecular structures and interactions (Arjunan, Rani, & Mohan, 2011).

Electrophilic Aromatic Fluorination

- Anilines are key substrates in electrophilic aromatic fluorination processes. A study by Alric et al. (2005) focused on the meta-directed fluorination of anilines, demonstrating the influence of electron-donating substituents on the regioselectivity of fluorination (Alric, Marquet, Billard, & Langlois, 2005).

Synthesis of Novel Compounds

- Strekowski et al. (1995) described the use of trifluoromethyl-substituted anilines in synthesizing isoxazoles and 1,3,5-triazines, showcasing the role of anilines in novel synthetic pathways for producing various chemical compounds (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

Polymerization and Material Science

- The polymerization of anilines and their application in materials science has been investigated. For example, Kloeppner et al. (2000) studied the surface behavior and polymerization of substituted anilines at the air−aqueous interface, contributing to the development of materials with specific surface properties (Kloeppner, Batten, & Duran, 2000).

Propiedades

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVXSCTJMFIEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631330 |

Source

|

| Record name | 3-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

710-74-7 |

Source

|

| Record name | 3-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.